2-[4-(TERT-BUTYL)PHENYL]-5-(5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE
Description
2-[4-(TERT-BUTYL)PHENYL]-5-(5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that belongs to the class of oxadiazoles
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-(5-methylthiophen-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-11-9-13(10-21-11)16-19-18-15(20-16)12-5-7-14(8-6-12)17(2,3)4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPKOBNZIGOEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-5-(5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-(TERT-BUTYL)BENZOHYDRAZIDE with 5-METHYL-3-THIOPHENE CARBOXYLIC ACID in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2-[4-(TERT-BUTYL)PHENYL]-5-(5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols or amines.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted derivatives.
Scientific Research Applications
2-[4-(TERT-BUTYL)PHENYL]-5-(5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. It has shown promising results in inhibiting the growth of various bacterial and fungal strains.
Materials Science: The compound is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent electron-transporting properties.
Organic Electronics: It is employed in the fabrication of organic photovoltaic cells and field-effect transistors (OFETs) due to its high thermal stability and good charge transport properties.
Mechanism of Action
The mechanism of action of 2-[4-(TERT-BUTYL)PHENYL]-5-(5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is believed to exert its effects by binding to and inhibiting the activity of key enzymes or receptors involved in the growth and proliferation of microbial or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and the type of cells or organisms being studied.
Comparison with Similar Compounds
2-[4-(TERT-BUTYL)PHENYL]-5-(5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE can be compared with other similar compounds such as:
2-(4-TERT-BUTYLPHENYL)-5-(4-BIPHENYLYL)-1,3,4-OXADIAZOLE: This compound is also used in OLEDs and has similar electron-transporting properties.
5-TERT-BUTYL-2-HYDROXY-1,3-PHENYLENE-BIS(PHENYLMETHANONE): This compound is used in the synthesis of Schiff bases and has applications in coordination chemistry.
The uniqueness of this compound lies in its specific structural features, which confer distinct electronic and steric properties, making it suitable for a wide range of applications in different fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
